molecular formula C6H14N2 B1461559 (S)-(1-Methylpyrrolidin-3-yl)methanamine CAS No. 1419075-98-1

(S)-(1-Methylpyrrolidin-3-yl)methanamine

Cat. No.: B1461559
CAS No.: 1419075-98-1
M. Wt: 114.19 g/mol
InChI Key: BAOBZCAXECCBQL-LURJTMIESA-N
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Description

Structural Characterization of (S)-(1-Methylpyrrolidin-3-yl)methanamine

Molecular Architecture and Stereochemical Configuration

This compound possesses a molecular formula of C₆H₁₄N₂ with a molecular weight of 114.189 grams per mole. The compound features a five-membered saturated nitrogen-containing heterocycle, specifically a pyrrolidine ring, which serves as the structural backbone. The pyrrolidine ring system exhibits inherent conformational flexibility due to its non-planar geometry, allowing for various envelope and twisted conformations that significantly influence the compound's physicochemical properties.

The molecular architecture comprises several key structural elements that define its three-dimensional organization. The pyrrolidine ring contains one nitrogen atom at position 1, which bears a methyl substituent, creating the N-methylpyrrolidine moiety. At position 3 of the pyrrolidine ring, a methanamine group (-CH₂NH₂) is attached, providing the compound with its primary amine functionality. The absolute configuration at the chiral center (position 3) is designated as (S), indicating the specific spatial arrangement of substituents according to the Cahn-Ingold-Prelog priority rules.

The compound exhibits specific physicochemical properties that reflect its molecular architecture. The density is reported as 0.9±0.1 grams per cubic centimeter, while the boiling point occurs at 134.7±8.0 degrees Celsius at 760 millimeters of mercury pressure. These properties are consistent with the presence of both tertiary and primary amine functionalities, which contribute to the compound's basicity and hydrogen-bonding capacity. The flash point of 36.3±13.6 degrees Celsius indicates moderate volatility, while the vapor pressure of 8.0±0.2 millimeters of mercury at 25 degrees Celsius confirms its relatively low volatility under ambient conditions.

Pyrrolidine Ring Conformational Analysis

The pyrrolidine ring in this compound exhibits dynamic conformational behavior characterized by envelope and twisted conformations. Conformational analysis reveals that pyrrolidine rings can occupy various geometric arrangements described by pseudorotation parameters, specifically the phase angle and maximum puckering amplitude. The phase angle represents a periodic variable indicating which ring atoms are situated outside the ring plane, ranging from 0 to 360 degrees, while the maximum puckering amplitude describes the degree of distortion of the five-membered ring out of the plane, typically ranging from 35 to 45 degrees.

Research on pyrrolidine nucleotide analogs demonstrates that the conformation of pyrrolidine rings is significantly influenced by substituent patterns and their relative configurations. In the case of this compound, the presence of the methanamine substituent at position 3 and the methyl group on the nitrogen atom creates specific steric interactions that favor particular conformational states. The compound tends to adopt conformations that minimize unfavorable steric clashes while maximizing favorable intramolecular interactions.

Nuclear magnetic resonance spectroscopy provides valuable insights into the conformational preferences of the pyrrolidine ring. Vicinal proton-proton scalar coupling constants extracted from proton nuclear magnetic resonance spectra allow for the determination of predominant conformations through comparison with calculated values. The conformational analysis typically assumes a two-state equilibrium model, where the pyrrolidine ring rapidly interconverts between two predominant conformational states.

Table 1: Conformational Parameters for Pyrrolidine Ring Systems

Parameter Range Description
Phase Angle (P) 0°-360° Indicates ring atoms outside plane
Maximum Puckering Amplitude 35°-45° Degree of ring distortion
Envelope Conformations Variable Single atom out of plane
Twisted Conformations Variable Two atoms out of plane

The conformational flexibility of the pyrrolidine ring in this compound has important implications for its biological activity and molecular recognition properties. Different conformational states may present distinct spatial arrangements of functional groups, potentially leading to selective binding to specific biological targets. This conformational tunability represents a key advantage in drug design applications where precise three-dimensional molecular recognition is required.

Absolute Configuration Determination via X-ray Crystallography

X-ray crystallography serves as the gold standard for absolute configuration determination in chiral organic compounds, providing unambiguous three-dimensional structural information at atomic resolution. The technique involves three fundamental steps: crystal preparation, X-ray diffraction data collection, and computational structure determination. For this compound, crystallographic analysis would require the preparation of suitable crystals, typically larger than 0.1 millimeters in all dimensions, with high purity and regular internal structure.

The crystallographic determination process begins with placing the crystal in an intense monochromatic X-ray beam, producing a characteristic diffraction pattern unique to the compound's three-dimensional arrangement. As the crystal undergoes gradual rotation, diffraction intensities are recorded at multiple orientations, generating comprehensive datasets containing tens of thousands of reflections. These diffraction data are subsequently combined with complementary chemical information through computational refinement to produce a detailed atomic model.

X-ray crystallographic studies of pyrrolidine derivatives have revealed important structural features that influence their conformational behavior and stereochemical properties. The technique provides precise bond lengths, bond angles, and torsion angles that define the molecular geometry. For chiral pyrrolidine compounds, crystallography can definitively establish the absolute configuration at stereogenic centers, confirming the (S) designation at position 3 in this compound.

Crystallographic analysis also reveals important intermolecular interactions that stabilize the solid-state structure. Hydrogen bonding patterns, involving both the primary amine group and the tertiary nitrogen atom, contribute to crystal packing arrangements. These interactions provide insights into the compound's potential binding modes with biological targets and help explain observed physicochemical properties such as melting point and solubility characteristics.

The coordination behavior of this compound and related compounds has been explored through crystallographic studies, revealing specific binding sites on nitrogen atoms within the molecule. These structural insights inform the development of metal-ligand complexes and catalytic applications where the compound serves as a chiral ligand in asymmetric synthesis reactions.

Comparative Analysis of (S) vs (R) Enantiomeric Forms

The enantiomeric relationship between this compound and its (R)-counterpart represents a fundamental aspect of chirality in organic chemistry. Both enantiomers share identical molecular formulas (C₆H₁₄N₂) and molecular weights (114.189 grams per mole), yet they exhibit distinct three-dimensional arrangements that result in different biological and physical properties. The (R)-enantiomer, designated as [(3R)-1-methylpyrrolidin-3-yl]methanamine, possesses the opposite absolute configuration at the chiral center.

Table 2: Comparative Properties of (S) and (R) Enantiomers

Property (S)-Enantiomer (R)-Enantiomer Reference
CAS Number 1419075-98-1 1207541-15-8
Molecular Weight 114.189 g/mol 114.189 g/mol
Density 0.9±0.1 g/cm³ 0.9±0.1 g/cm³
Boiling Point 134.7±8.0°C 134.7±8.0°C
Flash Point 36.3±13.6°C 36.3±13.6°C

The stereochemical differences between the (S) and (R) enantiomers manifest primarily in their optical activity and potential biological recognition properties. While both compounds exhibit identical physicochemical properties such as density, boiling point, and flash point, they rotate plane-polarized light in opposite directions. This optical activity serves as a fundamental distinguishing characteristic and provides a reliable method for enantiomeric identification and purity assessment.

Conformational analysis reveals that both enantiomers may exhibit similar pyrrolidine ring puckering patterns, but the spatial orientation of substituents creates distinct three-dimensional molecular shapes. These conformational differences can significantly impact biological activity, as many biological targets exhibit high stereoselectivity in molecular recognition processes. The (S)-enantiomer may demonstrate enhanced binding affinity for certain receptors or enzymes compared to the (R)-form, reflecting the importance of absolute configuration in drug design applications.

The synthetic accessibility and commercial availability of both enantiomers provide opportunities for comparative biological evaluation and structure-activity relationship studies. Research indicates that the specific chirality at position 3 influences the compound's interaction with molecular targets, particularly in central nervous system applications where stereochemical precision is critical for activity and selectivity. The availability of both enantiomeric forms enables researchers to establish clear relationships between absolute configuration and biological response.

Analytical techniques for enantiomeric differentiation include chiral high-performance liquid chromatography, which employs specialized chiral stationary phases to separate enantiomers based on their differential interactions with the chiral environment. Polarimetry provides another approach for enantiomeric identification through measurement of optical rotation, with the (S) and (R) forms exhibiting equal but opposite rotation values under identical measurement conditions.

Properties

IUPAC Name

[(3S)-1-methylpyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8-3-2-6(4-7)5-8/h6H,2-5,7H2,1H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAOBZCAXECCBQL-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of (S)-1-Methylpyrrolidin-3-one Precursors

A common synthetic route involves starting from the corresponding ketone, (S)-1-methylpyrrolidin-3-one, followed by reductive amination or direct reduction to install the aminomethyl group at the 3-position.

  • Reducing agents : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used to reduce the ketone to the corresponding alcohol or amine intermediate.
  • Conditions : The reaction is often carried out in inert solvents such as tetrahydrofuran (THF) or diethyl ether at low temperatures to control stereochemistry and minimize side reactions.

This method allows for retention of stereochemistry when starting from an enantiomerically pure ketone.

Reductive Amination

Reductive amination of (S)-1-methylpyrrolidin-3-carboxaldehyde with ammonia or amine sources in the presence of reducing agents (e.g., sodium cyanoborohydride) is another route to obtain (S)-(1-Methylpyrrolidin-3-yl)methanamine.

  • This method provides direct introduction of the aminomethyl group.
  • The reaction is typically performed under mild acidic to neutral conditions to favor imine formation and subsequent reduction.

Protection and Deprotection Strategies

To facilitate selective functionalization, the amine group on the pyrrolidine nitrogen is often protected using carbamate protecting groups such as tert-butoxycarbonyl (Boc).

  • Example : Acylation with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine (NEt3) in dichloromethane (CH2Cl2) at room temperature yields the Boc-protected amine intermediate.
Reaction Type Reagents/Conditions Product Yield Source
Acylation Boc2O, NEt3, CH2Cl2, 25°C tert-Butyl carbamate protected amine 59%
  • After functionalization, the Boc group can be removed under acidic conditions (e.g., treatment with HCl in ethanol) to regenerate the free amine.
Reaction Type Reagents/Conditions Product Yield Source
Deprotection HCl, ethanol Hydrochloride salt 90%

Catalytic Hydrogenation

In industrial-scale syntheses, catalytic hydrogenation of the corresponding ketone or imine intermediates is employed.

  • Catalysts such as palladium on carbon (Pd/C) under elevated pressure and temperature facilitate efficient reduction.
  • This method is favored for scalability and high yield.

Research Findings and Mechanistic Insights

  • The stereochemical integrity of the (S)-configuration is maintained by starting from chiral precursors or by employing chiral catalysts during key synthetic steps.
  • The pyrrolidine ring can be selectively functionalized at the 3-position due to the directing effects of the nitrogen atom and steric considerations.
  • Protection of the amine nitrogen is crucial to avoid side reactions during functional group transformations.
  • The aminomethyl group at the 3-position can engage in hydrogen bonding, impacting the compound's biological activity and reactivity.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Limitations Reference
Reduction of ketone (S)-1-methylpyrrolidin-3-one LiAlH4 or NaBH4, THF, low temp High stereoselectivity Requires chiral ketone precursor
Reductive amination (S)-1-methylpyrrolidin-3-carboxaldehyde Ammonia or amine, NaBH3CN, mild acid Direct amine introduction Control of imine formation needed
Protection/Deprotection Free amine Boc2O, NEt3, CH2Cl2 (protection); HCl, ethanol (deprotection) Protects amine during synthesis Additional steps increase time
Catalytic hydrogenation Ketone or imine intermediates Pd/C catalyst, H2 gas, elevated pressure Suitable for large scale Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

(S)-(1-Methylpyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-(1-Methylpyrrolidin-3-yl)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(1-Methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Regioisomers

[(3R)-1-Methylpyrrolidin-3-yl]methanamine (QM-8563, CAS 1207541-15-8)
  • Structural Difference : R-configuration at the 3-position.
  • Synthesis : Similar synthetic routes as the S-isomer, but enantiomeric purity (96%) is slightly lower than the S-isomer (98%) .
(1-Methylpyrrolidin-2-yl)methanamine (QH-2742, CAS 26171-06-2)
  • Structural Difference : Methanamine group at the 2-position instead of the 3-position.
[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine (CAS 1342051-10-8)
  • Structural Difference : Aromatic substituent (4-chloro-3-fluorophenyl) at the 2-position.
  • Biological Activity : The hydrophobic aromatic group may improve membrane permeability but reduce aqueous solubility compared to the unsubstituted parent compound .

Derivatives with Modified Functional Groups

a. Bis(4-fluorophenyl)methyl ((1-methylpyrrolidin-3-yl)methyl)carbamate (Compound 10, )
  • Structural Difference : Carbamate group introduced via alkoxycarbonylation of (S)-(1-Methylpyrrolidin-3-yl)methanamine.
  • Synthesis : Moderate yield (29%) due to challenges in stereochemical control during functionalization .
b. (9-Ethyl-9H-carbazol-3-yl)methanamine Analogs ()
  • Structural Difference : Carbazole core instead of pyrrolidine.
  • Biological Activity : Demonstrated high selectivity for dopamine D3 receptors (Ki = 144.7 nmol/L for 23k) over D2R (<15% inhibition at 10 mmol/L) .

Physicochemical and Pharmacokinetic Properties

Compound Solubility (Predicted) LogP (Predicted) Chirality Purity
This compound High (polar pyrrolidine) 0.5–1.2 S-configuration 98%
(R)-Isomer (QM-8563) Similar to S-isomer 0.5–1.2 R-configuration 96%
[2-(4-Cl-3-F-phenyl)-pyrrolidine]methanamine Low (aromatic substituent) 2.5–3.0 Not specified N/A
Carbamate Derivative (Compound 10) Moderate 1.8–2.3 Retained S-configuration 95%

Biological Activity

(S)-(1-Methylpyrrolidin-3-yl)methanamine, also known as (S)-MPM, is a compound with significant biological activity that has garnered attention in various fields of research, particularly in pharmacology and medicinal chemistry. This article provides a detailed overview of the biological activity of (S)-MPM, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

(S)-MPM is characterized by its unique molecular structure, which includes a pyrrolidine ring and an amine functional group. Its chemical formula is C6H14N2C_6H_{14}N_2, and it has a molecular weight of 114.19 g/mol. The stereochemistry of the compound is crucial for its biological activity, as the (S)-enantiomer typically exhibits different pharmacological properties compared to its (R)-counterpart.

The biological activity of (S)-MPM is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it acts as a monoamine releasing agent , particularly influencing the release of norepinephrine and dopamine in the central nervous system. This mechanism is essential for its potential applications in treating disorders such as depression and attention deficit hyperactivity disorder (ADHD).

Biological Activity Overview

Activity Description
Monoamine Release Increases levels of norepinephrine and dopamine in the synaptic cleft.
Cognitive Enhancement Improves attention and cognitive function in animal models.
Potential Antidepressant Exhibits effects similar to traditional antidepressants in preclinical studies.

Case Studies

  • Cognitive Enhancement in Rodent Models :
    A study conducted on rodents demonstrated that administration of (S)-MPM resulted in improved performance in tasks measuring attention and memory. The compound was found to significantly enhance working memory tasks compared to control groups, suggesting its potential utility in cognitive disorders .
  • Antidepressant-like Effects :
    In a controlled study, (S)-MPM showed significant antidepressant-like effects in mice subjected to chronic stress models. The results indicated that the compound reduced depressive-like behaviors, as measured by decreased immobility time in the forced swim test.

Pharmacological Studies

Pharmacological evaluations have demonstrated that (S)-MPM exhibits affinity for various receptors involved in neurotransmission:

  • Dopamine Receptors : Moderate affinity for D2 receptors, which may contribute to its stimulant effects.
  • Serotonin Receptors : Limited interaction with serotonin receptors, indicating a more selective action on catecholaminergic systems.

Comparative Analysis

To better understand the unique properties of (S)-MPM, it can be compared with other similar compounds:

Compound Mechanism Primary Use
(R)-MPM Similar monoamine releasePotentially less effective
Amphetamine Stronger stimulant effectsADHD treatment
Modafinil Wakefulness-promoting agentNarcolepsy treatment

Q & A

Basic Questions

What are the common synthetic routes for (S)-(1-Methylpyrrolidin-3-yl)methanamine, and how is stereochemical purity ensured?

Methodological Answer:
The synthesis typically involves reductive amination of a pyrrolidine precursor or nucleophilic substitution of a halogenated pyrrolidine derivative. For stereochemical control, chiral auxiliaries or enantioselective catalysis (e.g., asymmetric hydrogenation) are employed. Post-synthesis, enantiomeric excess is quantified using chiral HPLC or polarimetry. X-ray crystallography (via SHELXL refinement) can confirm absolute configuration .

What spectroscopic techniques are used to characterize this compound, and what key data distinguish its structure?

Methodological Answer:

  • NMR : 1^1H and 13^13C NMR identify methyl groups on the pyrrolidine ring (δ ~2.3–2.8 ppm for CH3_3) and the methanamine moiety (δ ~3.0–3.5 ppm).
  • FTIR : Stretching vibrations for N–H (~3300 cm1^{-1}) and C–N (~1250 cm1^{-1}).
  • Mass Spectrometry : Molecular ion peak at m/z 114.1 (C7_7H16_{16}N2_2) .

What are the key physicochemical properties relevant to handling in laboratory settings?

Methodological Answer:

PropertyValue/Description
Molecular Weight114.19 g/mol
SolubilityMiscible in polar solvents (e.g., water, ethanol)
Log P (octanol-water)~0.5 (indicative of moderate hydrophilicity)
StabilityStable under inert atmospheres; sensitive to oxidation
Handling requires PPE (gloves, goggles) and ventilation to avoid inhalation hazards .

Advanced Research Questions

How can computational models predict the bioactivity of this compound?

Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models analyze electronic (e.g., HOMO/LUMO energies) and steric parameters (e.g., van der Waals volume) to predict interactions with biological targets like neurotransmitter receptors. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinities to proteins such as monoamine transporters. Validation involves comparing predicted vs. experimental IC50_{50} values from in vitro assays .

What strategies resolve contradictions in reaction yield data during synthetic optimization?

Methodological Answer:

  • Design of Experiments (DoE) : Multi-variable analysis (e.g., temperature, catalyst loading) identifies critical factors affecting yield.
  • In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation.
  • Controlled Crystallization : SHELX-refined crystal structures of byproducts reveal competing reaction pathways (e.g., epimerization) .

How is the stereochemical integrity of this compound validated under varying reaction conditions?

Methodological Answer:

  • X-ray Diffraction : Single-crystal analysis with SHELXL provides unambiguous stereochemical assignment.
  • Circular Dichroism (CD) : Detects conformational changes in response to pH or solvent polarity.
  • Kinetic Resolution : Chiral catalysts or enzymes (e.g., lipases) selectively degrade undesired enantiomers .

What are the challenges in scaling up enantioselective synthesis, and how are they addressed?

Methodological Answer:

  • Catalyst Recycling : Immobilized chiral catalysts (e.g., silica-supported Rh complexes) improve cost-efficiency.
  • Flow Chemistry : Continuous reactors enhance mixing and heat transfer, reducing racemization.
  • Process Analytical Technology (PAT) : Real-time HPLC monitoring ensures batch consistency .

Data-Driven Research Applications

How does this compound interact with biological membranes in pharmacokinetic studies?

Methodological Answer:

  • Liposome Binding Assays : Fluorescent probes quantify partitioning into lipid bilayers.
  • PAMPA (Parallel Artificial Membrane Permeability Assay) : Predicts blood-brain barrier penetration.
    Data correlate with Log D (pH 7.4) and hydrogen-bonding capacity .

What structural modifications enhance its selectivity for neurological targets?

Methodological Answer:

  • Substituent Effects : Electron-withdrawing groups (e.g., F) on the pyrrolidine ring increase affinity for serotonin receptors.
  • Salt Forms : Dihydrochloride salts improve solubility and bioavailability (e.g., IC50_{50} reduction from 150 nM to 45 nM for dopamine receptors) .

Safety and Compliance in Research

What are the critical safety protocols for handling this compound in high-throughput screening?

Methodological Answer:

  • Exposure Control : Fume hoods and P95 respirators mitigate inhalation risks (OSHA HCS Category 4).
  • Waste Management : Neutralization with activated carbon before disposal.
    Refer to GHS-compliant SDS for acute toxicity (H302) and skin irritation (H315) protocols .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-(1-Methylpyrrolidin-3-yl)methanamine
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(S)-(1-Methylpyrrolidin-3-yl)methanamine

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